molecular formula C12H12N4O2 B11786139 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11786139
M. Wt: 244.25 g/mol
InChI Key: PUXJYSAGSVQAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylpyrimidine ring, and an imidazole carboxylic acid moiety

Preparation Methods

The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Formation of the imidazole ring: This can be accomplished through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or imidazole rings are replaced with other groups using appropriate reagents and conditions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
  • 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-pyrrolidin-3-ylamine

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c1-7-14-9(8-2-3-8)4-11(15-7)16-5-10(12(17)18)13-6-16/h4-6,8H,2-3H2,1H3,(H,17,18)

InChI Key

PUXJYSAGSVQAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2C=C(N=C2)C(=O)O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.